ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 106840-79-3
VCID: VC20759588
InChI: InChI=1S/C8H10N2O4/c1-3-14-8(11)6-4-7(10(12)13)9-5(6)2/h4,9H,3H2,1-2H3
SMILES: CCOC(=O)C1=C(NC(=C1)[N+](=O)[O-])C
Molecular Formula: C8H10N2O4
Molecular Weight: 198.18 g/mol

ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate

CAS No.: 106840-79-3

Cat. No.: VC20759588

Molecular Formula: C8H10N2O4

Molecular Weight: 198.18 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate - 106840-79-3

Specification

CAS No. 106840-79-3
Molecular Formula C8H10N2O4
Molecular Weight 198.18 g/mol
IUPAC Name ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate
Standard InChI InChI=1S/C8H10N2O4/c1-3-14-8(11)6-4-7(10(12)13)9-5(6)2/h4,9H,3H2,1-2H3
Standard InChI Key SIVZJACKZNBFOX-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(NC(=C1)[N+](=O)[O-])C
Canonical SMILES CCOC(=O)C1=C(NC(=C1)[N+](=O)[O-])C

Introduction

Synthesis Methods

The synthesis of ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate can be accomplished through various organic reactions. Common methods include:

  • Nitration of Pyrrole Derivatives: The introduction of the nitro group can be achieved by nitrating a suitable pyrrole derivative using nitrating agents like nitric acid in the presence of sulfuric acid under controlled conditions.

  • Esterification Reactions: The carboxylic acid derivative can be converted into its ethyl ester form through standard esterification techniques using ethanol and an acid catalyst.

Biological Activities

Research indicates that compounds containing pyrrole rings often exhibit a range of biological activities, such as:

  • Antimicrobial Properties: Some studies suggest that pyrrole derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics.

  • Anti-inflammatory Effects: Certain derivatives have shown potential in reducing inflammation, which could be beneficial in treating inflammatory diseases.

Applications

Ethyl 2-methyl-5-nitro-1H-pyrrole-3-carboxylate has potential applications in several fields:

  • Medicinal Chemistry: Due to its biological activities, this compound may serve as a lead structure for developing new pharmaceuticals targeting infections or inflammatory conditions.

  • Agricultural Chemistry: Its properties may also be explored for use in agrochemicals, particularly as a pesticide or herbicide.

Research Findings

Recent studies on related compounds have highlighted their significance in drug development. For instance, research has shown that similar pyrrole derivatives possess promising antitumor activity and could serve as templates for creating novel anticancer agents.

PropertyValue
Molecular FormulaC₉H₁₀N₂O₄
Molecular Weight198.19 g/mol
Melting PointNot specified
Boiling PointNot specified
SolubilitySoluble in organic solvents

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